molecular formula C20H23N3O B11394652 N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide

N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide

Cat. No.: B11394652
M. Wt: 321.4 g/mol
InChI Key: PMZYNPMJXVPNIZ-UHFFFAOYSA-N
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Description

N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, which is a fused bicyclic structure consisting of a benzene ring and an imidazole ring. The compound also contains a benzamide group, which is a benzene ring attached to an amide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide typically involves the condensation of 2-methylbutylamine with 2-formylbenzimidazole, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects in the treatment of diseases such as cancer and diabetes.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. For example, in the context of its potential antidiabetic effects, the compound may act as an allosteric activator of human glucokinase, enhancing its catalytic activity and promoting glucose metabolism. The compound’s interaction with the allosteric site of glucokinase involves hydrogen bonding with key residues such as Arg63 .

Comparison with Similar Compounds

N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide can be compared with other benzimidazole derivatives, such as:

    N-Butyl-N-methyl-benzamide: Similar in structure but lacks the benzimidazole ring.

    Benzene, (1-methylbutyl)-: Contains a benzene ring with a different substituent pattern.

    Thiazole derivatives: Share some structural similarities but contain a sulfur atom in the ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzimidazole and benzamide groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[[1-(2-methylbutyl)benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C20H23N3O/c1-3-15(2)14-23-18-12-8-7-11-17(18)22-19(23)13-21-20(24)16-9-5-4-6-10-16/h4-12,15H,3,13-14H2,1-2H3,(H,21,24)

InChI Key

PMZYNPMJXVPNIZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC=C3

Origin of Product

United States

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